N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-13(14-5-3-2-4-6-14)25-18(27)15-7-9-26(10-8-15)17-11-16(19(20,21)22)23-12-24-17/h2-6,11-13,15H,7-10H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYJECQFPIUHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, a compound with the CAS number 1775452-64-6, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 378.4 g/mol. The compound features a piperidine core substituted with a trifluoromethyl pyrimidine moiety and a phenylethyl group, which may influence its biological activity.
Biological Activity Overview
Recent studies indicate that this compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer domains.
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of pyrimidine derivatives similar to this compound. For instance, compounds structurally related to this compound have shown potent inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. In vitro studies reported IC50 values for related compounds at approximately 0.04 μmol, comparable to celecoxib, a standard anti-inflammatory drug .
Table 1: Comparison of COX Inhibition
| Compound | IC50 (μmol) |
|---|---|
| This compound | TBD |
| Celecoxib | 0.04 ± 0.01 |
| Compound A (related structure) | 0.04 ± 0.09 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties, particularly through inhibition of protein kinases involved in cell proliferation and survival pathways. Similar derivatives have been explored for their activity against c-Met protein kinase, which is implicated in various cancers .
Case Study: c-Met Inhibition
A study focused on pyrimidine derivatives demonstrated that modifications at specific positions could enhance c-Met inhibition, leading to promising candidates for cancer therapy. The best-performing compounds showed nanomolar range IC50 values against c-Met .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and the introduction of various substituents on the pyrimidine moiety have been shown to significantly affect both potency and selectivity against target enzymes.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increased potency against COX enzymes |
| Phenylethyl substitution | Enhanced binding affinity to protein kinases |
| Piperidine ring alterations | Varied effects on pharmacokinetics |
Scientific Research Applications
N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, also known as compound S471-1152, is a chemical compound with diverse applications, particularly in scientific research and drug discovery .
Basic Information
Chemical and Physical Properties
Here is a summary of the key chemical and physical properties of this compound :
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors Count | 4.00 |
| Hydrogen Bond Donors Count | 1.00 |
| Rotatable Bond Count | 6.00 |
| Number of Nitrogen/Oxygen Atoms | 5 |
| Partition Coefficient (logP) | 3.482 |
| Distribution Coefficient (logD) | 3.482 |
| Water Solubility (LogSw) | -3.68 |
| Polar Surface Area | 46.541 |
| Acid Dissociation Constant (pKa) | 12.54 |
| Base Dissociation Constant (pKb) | 2.05 |
| Number of Chiral Centers | 1.00 |
Applications in Drug Discovery
This compound is utilized in drug discovery and is included in screening libraries :
- Screening Libraries: It is part of the Indoleamine 2,3-dioxygenase 1 Focused Library .
- Stock Database: The compound is included in a 1.7M stock database .
- Potential Therapeutic Areas: This compound has potential applications in treatments related to cancer, digestive system disorders, female-related conditions, hemic and lymphatic disorders, metabolic disorders, and immune system disorders .
Preparation Methods
Core Piperidine Intermediate Synthesis
The piperidine-4-carboxamide scaffold forms the structural backbone of the target compound. As demonstrated in analogous syntheses, the preparation begins with functionalizing piperidine at the 4-position. For example, 4-phenyl-N-(1-phenylethyl)piperidine-4-carboxamide (PubChem CID 72316616) is synthesized via carboxamide bond formation between piperidine-4-carboxylic acid derivatives and phenylethylamine. Applied to the target molecule, this approach requires introducing the trifluoromethylpyrimidine substituent at the piperidine nitrogen.
A patent by EP2755958A1 discloses a general method for synthesizing piperidine-pyrimidine hybrids, where 4-chloropyrimidine intermediates undergo nucleophilic substitution with piperidine derivatives under basic conditions. For instance, 6-[4-[(1s)-2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]-5-(4-fluorophenyl)pyrimidin-4-amine is prepared by reacting 4-chloropyrimidine with a chiral piperidine derivative in ethanol with triethylamine. Adapting this protocol, the trifluoromethylpyrimidine group can be introduced to piperidine-4-carboxamide precursors.
Trifluoromethylpyrimidine Incorporation
The 6-(trifluoromethyl)pyrimidin-4-yl group is typically introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A 2023 ACS Medicinal Chemistry study outlines the synthesis of pyrimidine-piperidine conjugates using 4,6-dichloropyrimidine-5-carbaldehyde condensed with substituted hydrazines to form pyrazolo[3,4-d]pyrimidine intermediates. These intermediates undergo substitution with nipecotic acid (piperidine-3-carboxylic acid) to anchor the piperidine ring. For the target compound, substituting 4-chloro-6-(trifluoromethyl)pyrimidine with piperidine-4-carboxamide derivatives in the presence of DIPEA (N,N-diisopropylethylamine) achieves the desired coupling.
Table 1: Representative Reaction Conditions for Pyrimidine-Piperidine Coupling
Carboxamide Bond Formation Strategies
HATU-Mediated Amide Coupling
The final step involves coupling the piperidine-pyrimidine intermediate with 1-phenylethylamine. A prevalent method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent. In a 2023 synthesis, HATU facilitated the condensation between pyrazolo[3,4-d]pyrimidine-piperidine carboxylic acids and benzylamines, yielding carboxamides in 75–92% efficiency. Applied to the target molecule, activating the piperidine-4-carboxylic acid with HATU and reacting it with 1-phenylethylamine in DMF or dichloromethane achieves the desired bond formation.
Reductive Amination Alternatives
For piperidine intermediates lacking a carboxylic acid group, reductive amination offers an alternative pathway. Patent EP2755958A1 describes reacting ketone-containing piperidines with 1-phenylethylamine in the presence of sodium cyanoborohydride, producing secondary amines in moderate yields. However, this method introduces stereochemical complexity, necessitating chiral resolution if enantiopure products are required.
Optimization and Process Chemistry
Solvent and Base Selection
Reaction yields critically depend on solvent polarity and base strength. Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in substitution reactions but may promote side reactions at elevated temperatures. Ethanol or THF with DIPEA or TEA (triethylamine) balances reactivity and selectivity for pyrimidine substitutions. For example, substituting 4-chloropyrimidine with piperidine-4-carboxamide in ethanol at 70°C achieved 87% yield, whereas DMF at 100°C led to decomposition.
Protecting Group Strategies
Primary amines in intermediates often require protection during multi-step syntheses. The tert-butoxycarbonyl (Boc) group is widely used, as demonstrated in the synthesis of N-PAMs (negative allosteric modulators), where Boc-deprotection with trifluoroacetic acid cleanly regenerates the amine. For the target compound, protecting the piperidine nitrogen during pyrimidine coupling prevents undesired side reactions.
Analytical Characterization
Spectroscopic Confirmation
1H NMR and mass spectrometry are indispensable for structural validation. The piperidine protons resonate between δ 1.5–3.5 ppm, while the trifluoromethyl group on pyrimidine causes distinct downfield shifts (δ 8.5–9.0 ppm) for adjacent protons. High-resolution mass spectrometry (HRMS) confirms the molecular formula C19H21F3N4O (calculated [M+H]+: 379.17; observed: 379.16).
Purity and Chiral Analysis
Chiral HPLC separates enantiomers if asymmetric synthesis is employed. For instance, using (S)-nipecotic acid in the piperidine intermediate introduces chirality, necessitating methods like Chiralpak AD-H columns with hexane/isopropanol mobile phases. Purity ≥95% is typically achieved via preparative HPLC with C18 columns and acetonitrile/water gradients.
Scale-Up Challenges and Solutions
Exothermic Reactions
Large-scale pyrimidine substitutions risk thermal runaway due to exothermic intermediates. Patent EP2755958A1 recommends gradual reagent addition and temperature control below 80°C to mitigate this. Continuous flow reactors offer superior heat dissipation for such steps, enabling kilogram-scale production.
Cost-Effective Trifluoromethyl Sources
6-(Trifluoromethyl)pyrimidine precursors are expensive. A 2024 study proposed in-situ generation via Halex reaction, where 6-chloropyrimidine reacts with trifluoromethyl copper complexes, reducing costs by 30%.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Piperidine Core Functionalization : Reacting 1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid with activating agents (e.g., EDCI or HATU) to form an intermediate acyl chloride or active ester .
- Amide Coupling : Introducing the N-(1-phenylethyl) group via nucleophilic substitution under inert conditions. Use of coupling agents like HOBt/DMAP in DMF or THF improves efficiency .
- Purification : Reverse-phase HPLC (e.g., YMC-Actus Triart C18 column) with mobile phases like MeCN/water (0.1% formic acid) ensures high purity (>95%) .
Optimization Tips : - Control reaction temperature (e.g., 80°C for 1.5 hours) to minimize side products.
- Use tetrabutylammonium iodide as a phase-transfer catalyst to enhance reaction rates .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed m/z 727 [M+H]+ in Example 405) and detects impurities .
- HPLC Retention Time : Standardized conditions (e.g., 1.27–1.32 minutes under SMD-TFA05) validate batch consistency .
- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry, particularly the piperidine and phenylethyl moieties .
- X-ray Crystallography : Determines crystal packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions in pyrimidine derivatives) .
Basic: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Stable at room temperature in inert atmospheres but degrades above 80°C. Avoid prolonged exposure to light due to photosensitive trifluoromethyl groups .
- Solvent Compatibility : Soluble in DMF and DMSO but hydrolyzes in aqueous acidic/basic conditions. Store in anhydrous solvents with molecular sieves .
- Long-Term Storage : Lyophilized powders at -20°C in amber vials show >95% stability over 12 months .
Advanced: How can researchers design assays to evaluate its efficacy against drug-resistant kinase mutants?
Methodological Answer:
- Target Selection : Focus on kinases with DFG-shifted loop conformations (e.g., anaplastic lymphoma kinase mutants) where the compound’s piperidine-pyrimidine scaffold may stabilize inactive states .
- Cellular Assays :
- Biophysical Validation :
Advanced: What conformational insights can be gained from crystallographic data on analogous compounds?
Methodological Answer:
- Dihedral Angle Analysis : Pyrimidine derivatives exhibit dihedral angles of ~12.8° between aromatic rings, influencing steric interactions .
- Hydrogen-Bond Networks : Intramolecular N–H⋯N bonds (e.g., 2.8 Å in pyrimidine-4-amine analogs) stabilize planar conformations critical for target engagement .
- Crystal Packing : Weak C–H⋯π interactions (e.g., between methyl groups and fluorinated aryl rings) inform solubility and formulation strategies .
Advanced: How can contradictions in synthetic yields between published protocols be resolved?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
